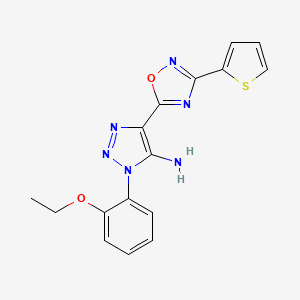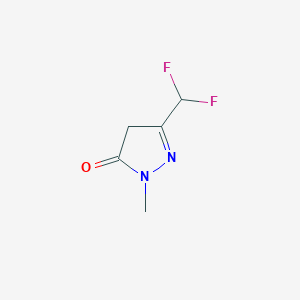
3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one
Descripción general
Descripción
“3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” is a chemical compound . It consists of a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached in specific positions .
Synthesis Analysis
The synthesis of this compound involves the treatment of the ethyl ester of difluoroacetoacetic acid with triethyl orthoformate in the presence of acetic anhydride. This is followed by a reaction with methyl hydrazine, which forms mainly the required pyrazole ring .Molecular Structure Analysis
The molecular structure of “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” includes a pyrazole ring with difluoromethyl, methyl, and carboxylic acid groups attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” include a density of 1.3±0.1 g/cm3, a boiling point of 214.5±30.0 °C at 760 mmHg, a vapour pressure of 0.2±0.4 mmHg at 25°C, and an enthalpy of vaporization of 43.2±3.0 kJ/mol .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactivity
Synthesis and Diels–Alder Reactivity : The study by Abularrage et al. (2020) explored the synthesis of 4H-pyrazoles, including compounds related to "3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one", highlighting their reactivity in Diels–Alder reactions. The research demonstrated that late-stage fluorination provides a reliable route to fluorinated pyrazoles, which show considerable stability and reactivity due to their conformation and electronic properties (Abularrage, Levandowski, & Raines, 2020).
Efficient Synthesis of Fluorinated Pyrazoles : Bouillon et al. (2001) developed a general method for synthesizing 4-fluoro-5-(perfluoroalkyl)pyrazoles, which could be relevant to the synthesis of "3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one". This method involves heterocyclization of hemiperfluoroenones with methylhydrazine, showcasing a regiospecific reaction that yields fluorinated pyrazoles with potential application in medicinal chemistry (Bouillon et al., 2001).
Potential Biological Activities
Antimicrobial Agents : Bhat et al. (2016) synthesized a series of 1,2,3-triazolyl pyrazole derivatives, potentially including structures similar to "3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one", demonstrating broad-spectrum antimicrobial activities. This study underscores the potential of fluorinated pyrazoles in developing new antimicrobial agents through the Vilsmeier–Haack reaction approach (Bhat, Nagaraja, Kayarmar, Peethamber, & MohammedShafeeulla, 2016).
Antifungal Activity : Du et al. (2015) focused on synthesizing novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides, closely related to the target compound, and tested their antifungal activities against several phytopathogenic fungi. The results indicated that some of these compounds exhibited superior antifungal activity compared to commercial fungicides, highlighting the importance of the difluoromethyl group in enhancing biological activity (Du, Tian, Yang, Li, Li, Jia, Che, Wang, & Qin, 2015).
Mecanismo De Acción
Safety and Hazards
The safety data sheet for “3-(difluoromethyl)-1-methyl-1H-pyrazol-5(4H)-one” indicates that it causes skin irritation and serious eye irritation. Precautions include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and rinsing cautiously with water for at least 15 minutes in case of eye contact .
Propiedades
IUPAC Name |
5-(difluoromethyl)-2-methyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2N2O/c1-9-4(10)2-3(8-9)5(6)7/h5H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDZHMJXCQWZTBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CC(=N1)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[5-(2,4-dichlorophenyl)-1H-pyrazol-1-yl]-4-(4-fluorophenyl)-1,3-thiazole](/img/structure/B2657294.png)
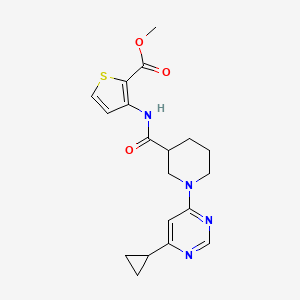
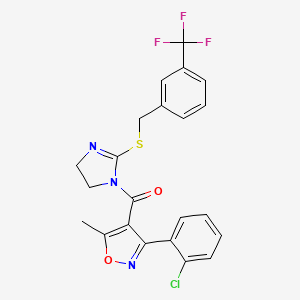
![2,4-Diphenyl-5H,6H-14-benzo[h]chromen-1-ylium bromide](/img/structure/B2657298.png)

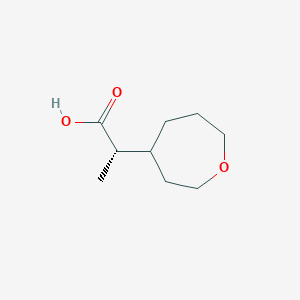
![2-(benzylthio)-1-(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)ethanone](/img/structure/B2657304.png)
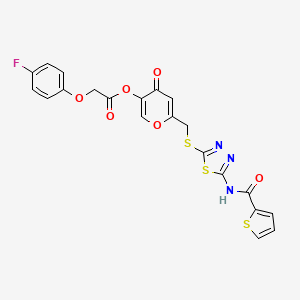
![4-{[(2-oxo-4-propyl-2H-chromen-7-yl)oxy]methyl}benzoic acid](/img/structure/B2657306.png)
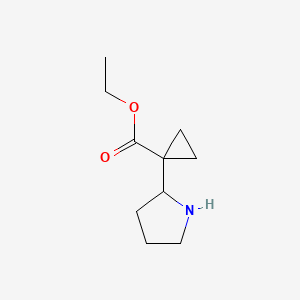
![N-(2-(dimethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)cinnamamide hydrochloride](/img/structure/B2657312.png)
